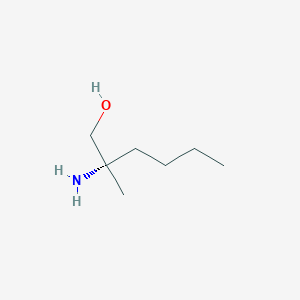

(S)-2-Amino-2-methylhexan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H17NO |

|---|---|

Molecular Weight |

131.22 g/mol |

IUPAC Name |

(2S)-2-amino-2-methylhexan-1-ol |

InChI |

InChI=1S/C7H17NO/c1-3-4-5-7(2,8)6-9/h9H,3-6,8H2,1-2H3/t7-/m0/s1 |

InChI Key |

KIOCABJEBRVQNM-ZETCQYMHSA-N |

Isomeric SMILES |

CCCC[C@@](C)(CO)N |

Canonical SMILES |

CCCCC(C)(CO)N |

Origin of Product |

United States |

Stereoselective Synthesis and Chiral Pool Approaches to S 2 Amino 2 Methylhexan 1 Ol

Established Synthetic Methodologies

The preparation of (S)-2-Amino-2-methylhexan-1-ol can be achieved through several synthetic strategies, each with its own set of advantages and challenges. These methods range from multi-step reaction sequences to the use of sophisticated catalytic systems designed to control stereochemistry.

Conventional Chemical Synthesis Routes

Conventional approaches to synthesizing this compound often involve a series of well-established organic reactions. These methods provide reliable pathways to the target molecule, although they may require careful optimization to achieve high yields and enantiopurity.

The synthesis of vicinal amino alcohols like this compound often necessitates multi-step sequences that allow for the precise installation of the amino and hydroxyl functionalities. researchgate.net These pathways typically involve the manipulation of functional groups through a series of reactions, which may include protection and deprotection steps to ensure chemoselectivity. researchgate.net For instance, a synthetic route might begin with a readily available starting material, which is then elaborated through a sequence of reactions to introduce the required chiral center and functional groups. smolecule.com The synthesis of α,α-disubstituted α-amino acids, which are structurally related to the target compound, often relies on multi-step procedures. thieme-connect.com

A general approach to synthesizing amino alcohols can involve the following transformations:

Introduction of a nitrogen-containing group: This can be achieved through various amination reactions. smolecule.com

Formation of the alcohol functionality: This is often accomplished via the reduction of a corresponding carbonyl group.

Creation of the chiral center: This is the most critical step and can be achieved through various asymmetric synthesis techniques.

| Reaction Step | Description | Key Reagents/Conditions |

| Functional Group Interconversion | Modification of existing functional groups to prepare for subsequent steps. | Varies depending on the specific transformation. |

| Carbon-Carbon Bond Formation | Construction of the carbon skeleton of the molecule. | Grignard reagents, organolithium compounds. |

| Introduction of Stereocenter | Creation of the chiral center with the desired (S)-configuration. | Chiral auxiliaries, asymmetric catalysts. |

| Purification | Isolation of the desired product in high purity. | Chromatography, recrystallization. |

Grignard reactions are a powerful tool for forming new carbon-carbon bonds and are frequently employed in the synthesis of alcohols. pressbooks.pub In the context of synthesizing this compound, a Grignard reagent can be added to a suitable electrophile, such as an α-aminoketone or a related derivative, to construct the carbon skeleton of the molecule. researchgate.net The reaction of a Grignard reagent with a carbonyl compound results in the formation of an alkoxide intermediate, which is then protonated to yield the alcohol. pressbooks.pub

The stereochemical outcome of the Grignard addition to α-aminoketones can be influenced by several factors, including the nature of the substituents, the solvent, and the presence of chelating agents. researchgate.net This allows for a degree of control over the diastereoselectivity of the reaction. The synthesis of α,α-disubstituted α-amino esters, which are precursors to amino alcohols, has been achieved through the nucleophilic addition of Grignard reagents to iminium salts. acs.org

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Grignard Reagent (e.g., Butylmagnesium bromide) | α-Aminoketone | α-Aminoalcohol | researchgate.net |

| Grignard Reagent | Acyl Cyanohydrin | N-Acyl Amino Alcohol | thieme-connect.com |

| Grignard Reagent | Iminium Salt | α,α-Disubstituted α-Amino Ester | acs.org |

The reduction of carboxylic acids or aldehydes is a common and effective method for the synthesis of primary alcohols. smolecule.com In the synthesis of this compound, a precursor containing a carboxylic acid or aldehyde functionality at the appropriate position can be reduced to the corresponding alcohol. For example, (2S)-2-amino-2-methylhexanoic acid can be reduced to afford the target amino alcohol. newdrugapprovals.org

Various reducing agents can be employed for this transformation, with lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) being among the most common. smolecule.com The choice of reducing agent can be critical for achieving chemoselectivity, especially in the presence of other reducible functional groups. organic-chemistry.org For instance, milder reducing agents may be required to selectively reduce an aldehyde in the presence of a less reactive functional group.

More advanced methods for the reduction of carboxylic acids to aldehydes have also been developed, which can provide a valuable intermediate for further reactions. orgsyn.org The selective reduction of amides to aldehydes is another strategy that can be utilized in a multi-step synthesis. organic-chemistry.org

Manganese-catalyzed reactions have emerged as a powerful tool in organic synthesis, offering sustainable and efficient alternatives to more traditional methods. wiley-vch.de In the context of synthesizing chiral amines and amino alcohols, manganese catalysts have shown promise in promoting various transformations, including reductive amination and C-H amination. rsc.orgnih.gov

Manganese-catalyzed reductive amination of aldehydes and ketones using molecular hydrogen or other reducing agents provides a direct route to amines. researchgate.netbeilstein-journals.org This approach is attractive due to its atom economy and the use of an environmentally benign reductant. Furthermore, manganese-catalyzed C-H amination reactions allow for the direct installation of a nitrogen-containing group into a C-H bond, which can be a highly efficient strategy for synthesizing complex molecules. nih.govgoogle.com The site-selectivity of these reactions can often be controlled by the electronic and steric properties of the substrate. acs.org While direct application to this compound is not explicitly detailed, the principles of manganese-catalyzed β-methylation of alcohols could be conceptually applied.

Asymmetric Induction and Chiral Auxiliary Precursors

To achieve the desired (S)-stereochemistry at the chiral center of 2-Amino-2-methylhexan-1-ol (B12515589), methods of asymmetric induction are essential. This can be accomplished through the use of chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. musechem.com After the desired transformation, the chiral auxiliary is removed, yielding the enantiomerically enriched product.

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. musechem.com For example, in the synthesis of β-amino alcohols, N-tert-butanesulfinyl aldimines, derived from a chiral sulfinamide, can be used to control the stereochemistry of nucleophilic additions. nih.gov The choice of the chiral auxiliary and the reaction conditions can influence which diastereomer of the product is formed.

Another approach is to start from a "chiral pool," which consists of readily available and inexpensive enantiomerically pure natural products, such as amino acids or carbohydrates. researchgate.net These molecules can be converted into the desired target compound through a series of chemical transformations that preserve the original stereochemistry. For instance, a synthesis could start from a chiral amino acid and build the rest of the molecule around its stereocenter.

| Approach | Description | Example |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to control the stereochemistry of a reaction. | Use of N-tert-butanesulfinyl aldimines to direct nucleophilic addition. nih.gov |

| Chiral Pool Synthesis | Starting from a readily available enantiomerically pure natural product. | Synthesis from a chiral amino acid. researchgate.net |

Biocatalytic Synthesis Approaches

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods, employing enzymes to perform chemical transformations with high selectivity and efficiency under mild conditions. manchester.ac.ukresearchgate.net For the production of enantiomerically pure amines and amino alcohols, biocatalytic methods are increasingly becoming the preferred choice. manchester.ac.uk

Enzyme-Mediated Transformations for Enantioselective Production

Enzymes are widely used as catalysts in organic synthesis to produce optically active compounds. muni.cz Hydrolases, in particular, are effective for the kinetic resolution of racemic mixtures. acs.org In a kinetic resolution process, the enzyme selectively catalyzes the reaction of one enantiomer in a racemic starting material, leaving the other, desired enantiomer unreacted and thus allowing for their separation. mbl.or.kr

A robust and scalable synthesis has been developed for the (R)-enantiomer, (R)-2-amino-2-methylhexan-1-ol, which is a key fragment in the synthesis of selgantolimod. acs.org This process features a hydrolase-catalyzed kinetic resolution of a racemic α,α-disubstituted amino ester. acs.org The successful implementation of this route on a kilogram scale underscores the industrial viability of enzymatic resolutions. acs.org Key to this success was the careful design of the substrate and control of reaction parameters like pH to optimize the enzymatic resolution of the unprotected amino ester. acs.org A similar strategy could be readily adapted for the production of the (S)-enantiomer by screening for a hydrolase with the opposite stereopreference.

Table 1: Considerations for Substrate Design in Enzymatic Resolution

| Feature | Consideration | Rationale |

|---|---|---|

| Ester Group | Choice of alcohol | Affects enzyme recognition and reaction rate. |

| Protecting Group | Use of unprotected amino group | Simplifies the synthetic route by avoiding protection/deprotection steps. |

| α,α-Disubstitution | Presence of two substituents on the α-carbon | Creates a challenging stereocenter, making high enzyme selectivity crucial. |

| pH Control | Maintaining optimal pH | Critical for enzyme activity and stability, especially with unprotected amino esters. acs.org |

Polyketide Synthase (PKS) Platforms for Amino Alcohol Biosynthesis

Modular type I polyketide synthases (PKSs) are large, multifunctional enzymes that build complex organic molecules in an assembly-line fashion using simple coenzyme A (CoA) substrates. researchgate.netdtu.dk The structure of the final product is dictated by the sequence of enzymatic domains within the PKS. dtu.dkbiorxiv.org Researchers have engineered these PKS systems to create biosynthetic platforms capable of producing a wide array of valuable chemicals, including medium- and branched-chain amino alcohols. biorxiv.orgbiorxiv.orgosti.gov

This novel approach utilizes a versatile loading module from the rimocidin (B1680639) PKS combined with a terminal thioreductase (TR) domain. biorxiv.org The PKS assembly line constructs a specific carbon backbone, and the TR domain catalyzes a two-electron reduction to release the product as an aldehyde. dtu.dkbiorxiv.org This aldehyde intermediate can then be converted into a variety of final products through programmed post-PKS modifications. researchgate.net Specifically, the use of transaminases allows for the production of various amino alcohols from the aldehyde. dtu.dkbiorxiv.orgosti.gov By replacing specific acyltransferase (AT) domains within the PKS module, the incorporation of different extender units (e.g., methyl- or ethylmalonyl-CoA) enables the synthesis of branched-chain amino alcohols. researchgate.netbiorxiv.org This platform has successfully produced nine different 1,3-diols and six different amino alcohols, demonstrating its high tunability and efficiency. biorxiv.orgbiorxiv.org

Table 2: Features of the Engineered PKS Platform for Amino Alcohol Production

| Component | Function | Outcome |

|---|---|---|

| Modular PKS | Assembles carbon backbone from CoA substrates. researchgate.net | Provides designable carbon skeletons. biorxiv.org |

| Terminal Thioreductase (TR) | Reduces the polyketide chain to an aldehyde. dtu.dk | Creates a reactive aldehyde intermediate. |

| Transaminase (TA) | Converts the aldehyde to an amine. dtu.dkbiorxiv.org | Production of chiral amino alcohols. |

| Engineered Acyltransferase (AT) | Incorporates non-standard extender units. biorxiv.org | Enables synthesis of branched-chain products. |

Transaminase Applications in Chiral Amine Synthesis

Transaminases (TAs), particularly ω-transaminases (ω-TAs), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that are highly effective for the synthesis of chiral amines. manchester.ac.ukmbl.or.kr They catalyze the transfer of an amino group from an amino donor (like alanine (B10760859) or isopropylamine) to a prochiral ketone acceptor, producing a chiral amine with high enantioselectivity. manchester.ac.ukmdpi.com

The two primary strategies for using transaminases are asymmetric synthesis and kinetic resolution. mdpi.com

Asymmetric Synthesis: A prochiral ketone is converted directly into a single enantiomer of the corresponding amine. This method can theoretically achieve a 100% yield. mbl.or.kr

Kinetic Resolution: A transaminase selectively deaminates one enantiomer from a racemic amine mixture, allowing the separation of the remaining, unreacted enantiomer in high enantiopuric form. mbl.or.krmdpi.com

The synthesis of this compound could be achieved via the asymmetric amination of the corresponding prochiral hydroxy ketone, 1-hydroxy-2-methylhexan-2-one. An (S)-selective ω-transaminase would catalyze this transformation to yield the desired product. The broad substrate specificity of many ω-TAs, which accept aliphatic, aromatic, and alicyclic ketones, makes this a feasible approach. kaimosi.com Furthermore, enzymes can be engineered or selected to exhibit extremely high stereoselectivity (>99% enantiomeric excess), ensuring the production of the correct (S)-enantiomer. kaimosi.comgoogle.com The development of dual-enzyme cascades, where one enzyme produces the amine and another recycles byproducts, has further enhanced the efficiency of these biocatalytic systems. manchester.ac.uk

Table 3: Synthetic Approaches Using ω-Transaminases

| Synthetic Approach | Description | Key Advantage |

|---|---|---|

| Asymmetric Synthesis | Conversion of a prochiral ketone to an enantiopure amine. mdpi.com | High theoretical yield (up to 100%). mbl.or.kr |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic amine mixture. mdpi.com | Effective for separating enantiomers when a suitable prochiral ketone is unavailable. |

| Deracemization | Combines kinetic resolution with in-situ racemization of the undesired enantiomer. mbl.or.kr | Overcomes the 50% yield limit of standard kinetic resolution. |

Application of S 2 Amino 2 Methylhexan 1 Ol As a Chiral Auxiliary and Ligand

Role in Asymmetric Catalysis

In asymmetric catalysis, chiral ligands are essential for transferring stereochemical information from the catalyst to the substrate. Amino alcohols like (S)-2-Amino-2-methylhexan-1-ol can be used directly or as precursors for more complex ligand structures.

Ligand Design and Chiral Induction Mechanisms

The effectiveness of a chiral ligand derived from an amino alcohol hinges on its ability to create a well-defined and sterically hindered chiral environment around a metal center. For a molecule like this compound, the primary amine and hydroxyl group can coordinate to a metal in a bidentate fashion, forming a stable five-membered chelate ring.

The chiral induction mechanism would rely on the steric bulk of the substituents at the stereogenic center. The n-butyl and methyl groups at the C2 position would create a differentiated space, forcing incoming substrates to approach the metal's active site from a less hindered trajectory. This directed approach is the fundamental mechanism by which enantioselectivity is achieved. The rigidity of the metal-ligand complex is key to maximizing the energy difference between the two diastereomeric transition states, leading to a high enantiomeric excess (ee) of one product.

Enantioselective Reactions Facilitated by this compound Derived Systems

While specific examples for this compound are not documented, similar β-amino alcohols are known to be effective ligands in a variety of enantioselective reactions. One of the most common applications is the catalytic enantioselective addition of organozinc reagents (like diethylzinc) to aldehydes. In such reactions, the chiral amino alcohol coordinates to one zinc atom, forming a chiral catalyst that then directs the addition of a second diethylzinc (B1219324) molecule to the aldehyde, resulting in a chiral secondary alcohol with high enantiopurity.

Other potential reactions where ligands of this type are used include:

Asymmetric transfer hydrogenation of ketones.

Enantioselective reductions and oxidations.

Asymmetric aldol (B89426) and Michael additions.

Catalytic Systems Involving Metal Complexes

The formation of stable complexes with transition metals is a hallmark of amino alcohol ligands. The specific metal used dictates the type of catalytic transformation. Common metals that form active catalysts with amino alcohol-type ligands include:

Zinc (Zn): As mentioned, for alkyl additions to carbonyls.

Titanium (Ti): Often used in enantioselective additions of nucleophiles to carbonyls and in epoxidation reactions.

Copper (Cu): Employed in conjugate additions, cyclopropanations, and various C-C and C-N bond-forming reactions.

Ruthenium (Ru) and Rhodium (Rh): Widely used in asymmetric hydrogenation and transfer hydrogenation reactions.

A hypothetical catalytic system involving a ligand derived from this compound would likely involve the in situ formation of the metal complex by mixing the ligand with a suitable metal precursor (e.g., Zn(Et)₂, Ti(OiPr)₄, or [RuCl₂(p-cymene)]₂).

Integration into Diastereoselective Synthetic Strategies

Beyond its use as a ligand in catalytic processes, this compound could theoretically be employed as a classical chiral auxiliary. In this approach, the chiral molecule is covalently and temporarily attached to a prochiral substrate. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction on the substrate, leading to the formation of one diastereomer in preference to others.

For example, it could be reacted with a carboxylic acid to form an amide or an ester. The resulting molecule could then undergo diastereoselective enolate alkylation, aldol addition, or Diels-Alder reactions. The steric hindrance provided by the auxiliary's butyl and methyl groups would block one face of the reactive intermediate (e.g., an enolate), forcing the electrophile to attack from the opposite, less hindered face. After the reaction, the auxiliary is cleaved and can often be recovered for reuse. While this is a common strategy for auxiliaries like Evans oxazolidinones or pseudoephedrine, its application using this compound has not been specifically reported.

Development of Novel Chiral Ligands for Transition Metal Catalysis

The structure of this compound serves as a simple scaffold that can be readily modified to develop more sophisticated ligands. The primary amine and hydroxyl groups are convenient handles for further chemical elaboration. For instance:

The amine can be converted into a Schiff base by condensation with an aldehyde, leading to the formation of chiral imine or N,O-ligands.

It can be acylated or sulfonated to introduce other coordinating groups or to fine-tune the steric and electronic properties of the resulting ligand.

The hydroxyl group can be etherified to introduce additional coordinating arms, potentially creating tridentate or tetradentate ligands for more complex catalytic systems.

This modularity is a key feature in modern ligand design, allowing chemists to create libraries of related ligands and screen them to find the optimal structure for a specific catalytic transformation.

Derivatization and Functionalization of S 2 Amino 2 Methylhexan 1 Ol in Complex Molecule Synthesis

Synthesis of Advanced Chemical Intermediates and Functional Materials

The strategic modification of (S)-2-Amino-2-methylhexan-1-ol is fundamental to its role as a precursor for more complex chemical entities. Chiral 1,2-amino alcohols are recognized as important synthons for a variety of high-value molecules, including pharmaceuticals and functional materials. nih.govnih.govfrontiersin.org The dual functionality of the molecule provides two distinct handles for chemical derivatization, enabling the stepwise or simultaneous introduction of new functional groups and the extension of the carbon skeleton.

The primary amino (-NH₂) and hydroxyl (-OH) groups of this compound can be selectively modified through a variety of well-established organic reactions. The relative reactivity of these groups can be controlled by the choice of reagents and reaction conditions.

Modifications of the Amino Group: The nucleophilic primary amine is readily acylated or alkylated. N-acylation, through reaction with acyl chlorides or anhydrides, converts the amine into a more complex amide, a common functional group in pharmaceuticals. N-alkylation introduces new substituents on the nitrogen atom. To prevent racemization at the adjacent stereocenter during certain reactions, such as C-C bond formation, the amine is often protected with a sterically bulky group like a triphenylmethane (B1682552) (trityl) or benzyl (B1604629) group. nih.gov These protecting groups can be cleaved under acidic conditions to restore the primary amine functionality. nih.gov

Modifications of the Hydroxyl Group: The primary hydroxyl group can be converted into various other functional groups. It can be oxidized to an aldehyde or a carboxylic acid, or transformed into an ether or ester. In the context of cyclization reactions, the hydroxyl group can be activated to serve as a leaving group, for instance, through promotion by strong acids like triflic acid. mdpi.com

The following table summarizes common derivatization reactions for the functional groups present in 1,2-amino alcohols.

| Functional Group | Reaction Type | Reagent Example | Resulting Functional Group |

| Amino (-NH₂) | N-Acylation | Acetyl Chloride | Amide (-NHCOR) |

| Amino (-NH₂) | N-Alkylation | Alkyl Halide | Secondary/Tertiary Amine |

| Amino (-NH₂) | N-Protection | Trityl Chloride | Trityl-protected Amine |

| Hydroxyl (-OH) | O-Acylation (Esterification) | Acetic Anhydride | Ester (-OCOR) |

| Hydroxyl (-OH) | O-Alkylation (Etherification) | Alkyl Halide (Williamson) | Ether (-OR) |

| Hydroxyl (-OH) | Oxidation | PCC / TEMPO | Aldehyde (-CHO) |

This table presents representative reactions applicable to 1,2-amino alcohols.

Chiral 1,2-amino alcohols are considered "privileged scaffolds" in medicinal chemistry. nih.govacs.org This term refers to molecular frameworks that can bind to multiple, diverse biological targets, making them highly valuable starting points for drug discovery programs. nih.govresearchgate.net The rigid, stereochemically defined structure of compounds like this compound is ideal for incorporation into larger, more complex scaffolds.

One strategy involves using the amino alcohol to construct heterocyclic systems that form the core of bioactive molecules. For example, chiral amino alcohol-derived δ-lactams can be used as synthons for the enantioselective preparation of piperidines. acs.org The process involves the stereoselective dialkylation of the lactam to create a new quaternary stereocenter, followed by the reductive removal of the chiral auxiliary derived from the amino alcohol to yield highly substituted piperidine (B6355638) rings. acs.org Such piperidine structures are prevalent in a vast number of pharmaceuticals.

Cyclization Reactions and Formation of Heterocyclic Systems

The 1,2-disposition of the amino and hydroxyl groups in this compound makes it an excellent precursor for the synthesis of five-membered heterocyclic rings, particularly 2-oxazolines. wikipedia.org These heterocycles are important synthetic intermediates, serve as protecting groups for carboxylic acids, and are used as chiral ligands in asymmetric catalysis. wikipedia.orgnih.gov

The synthesis of 2-oxazolines from 1,2-amino alcohols can be achieved through several methods:

Dehydrative Cyclization of N-(2-hydroxyalkyl)amides: The amino alcohol is first acylated to form an amide intermediate. Subsequent dehydrative cyclization, often promoted by reagents like triflic acid (TfOH), yields the 2-oxazoline. mdpi.com This method generates water as the only byproduct and can proceed with inversion of stereochemistry at the hydroxyl-bearing carbon if it is activated as a leaving group. mdpi.com

Reaction with Aldehydes: Condensation of a 1,2-amino alcohol with an aldehyde first forms an oxazolidine (B1195125) intermediate. This can then be oxidized using agents like N-bromosuccinimide (NBS) or iodine to furnish the 2-oxazoline. wikipedia.org

Reaction with Nitriles: In the presence of a catalyst, such as a copper-N-heterocyclic carbene (NHC) complex, 1,2-amino alcohols can react directly with nitriles to form 2-oxazolines under relatively mild conditions. organic-chemistry.org

The general scheme for the formation of a 2-oxazoline from a 1,2-amino alcohol and a carboxylic acid derivative is a cornerstone of heterocyclic synthesis.

| Reactant 1 | Reactant 2 | Key Reagent/Condition | Product |

| 1,2-Amino Alcohol | Carboxylic Acid | Dehydrating Agent (e.g., TfOH) | 2-Oxazoline |

| 1,2-Amino Alcohol | Aldehyde | Oxidizing Agent (e.g., NBS) | 2-Oxazoline |

| 1,2-Amino Alcohol | Nitrile | Cu-NHC Catalyst | 2-Oxazoline |

This table outlines common synthetic routes to 2-oxazolines from 1,2-amino alcohols.

Precursors in the Synthesis of Modulators and Agonists

The chiral nature and functional group arrangement of this compound make it a valuable starting material for the synthesis of biologically active molecules that function as modulators and agonists of various physiological targets, such as G-protein-coupled receptors (GPCRs). nih.govresearchgate.netfrontiersin.org Chiral amino alcohols are key structural motifs in numerous approved drugs. mdpi.comnih.gov

For instance, the chiral 1,2-amino alcohol framework is a key component of many β-adrenergic receptor agonists. researchgate.net Synthetic routes to important drugs such as epinephrine (B1671497) and norepinephrine (B1679862) have been developed utilizing the asymmetric transfer hydrogenation of α-ketoamines to produce the critical chiral amino alcohol intermediate. nih.gov Similarly, the structure is relevant to the synthesis of analogues of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. nih.gov Research has shown that enantiopure 1,2-amino alcohols can be used in C-C bond-forming reactions to produce substituted GABA analogues, which have significant medicinal interest. nih.gov

The use of this compound and related structures as chiral building blocks allows for the precise, stereocontrolled synthesis of complex drug candidates, where the specific stereochemistry is often crucial for biological activity and selectivity.

Computational and Mechanistic Investigations of S 2 Amino 2 Methylhexan 1 Ol and Its Reactions

Quantum Chemical Studies on Conformational Analysis of Amino Alcohols

The three-dimensional structure of amino alcohols is crucial to their chemical behavior and biological activity. Quantum chemical calculations are powerful tools for exploring the conformational landscape of these flexible molecules. frontiersin.orgresearchgate.net High-resolution spectroscopy combined with quantum chemical calculations has proven to be a valuable method for investigating conformational landscapes and non-covalent interactions in isolated systems. frontiersin.org

In the case of (S)-2-Amino-2-methylhexan-1-ol, the presence of a methyl group on the chiral carbon and a butyl group attached to it introduces additional steric and electronic effects that influence the conformational equilibrium. Computational methods can predict the rotational barriers around the C-C and C-O bonds and identify the lowest energy conformers. These theoretical predictions are essential for interpreting experimental data and understanding how the molecule interacts with other chemical species, such as catalysts or biological receptors.

Table 1: Comparison of Computational Methods for Conformational Analysis

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Ab initio methods | Based on first principles of quantum mechanics without empirical parameters. | High accuracy for small molecules. | Computationally expensive for larger systems. |

| Density Functional Theory (DFT) | Models electron correlation using functionals of the electron density. | Good balance of accuracy and computational cost. acs.orgresearchgate.net | Accuracy depends on the choice of functional. |

| Semi-empirical methods | Uses parameters derived from experimental data to simplify calculations. | Very fast, suitable for very large molecules. | Lower accuracy compared to ab initio and DFT. |

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of chemical reactions involving amino alcohols. researchgate.netmdpi.comacs.orgrsc.org It allows for the detailed exploration of potential energy surfaces, providing critical information about the feasibility and selectivity of various reaction pathways. acs.orgresearchgate.net

DFT calculations are instrumental in locating and characterizing transition state (TS) structures, which are the energetic maxima along a reaction coordinate. acs.orgyoutube.com By determining the energy of these transition states, the activation energy (energy barrier) for a reaction can be calculated, offering a quantitative measure of the reaction rate. acs.org

For reactions involving this compound, such as its synthesis or subsequent functionalization, DFT can be used to compare different proposed mechanisms. For example, in catalytic asymmetric synthesis, DFT can model the interaction of the substrate with the chiral catalyst, identifying the key interactions that lead to the formation of the product. It can elucidate whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving intermediates. mdpi.com Studies on related systems, like the oxidation of alcohols or reactions of amines with CO2, have demonstrated the power of DFT in mapping out complete reaction energy profiles. rsc.orgresearchgate.net

A significant application of DFT in the study of chiral molecules like this compound is in understanding the origins of stereocontrol. nih.gov In enantioselective reactions, the catalyst must differentiate between two competing diastereomeric transition states that lead to the (S) and (R) enantiomers, respectively.

DFT calculations can model these diastereomeric transition states and calculate their relative energies. Even small energy differences (a few kcal/mol) can lead to high enantiomeric excess in the product. These calculations provide a molecular-level understanding of how non-covalent interactions (e.g., hydrogen bonding, steric repulsion) between the substrate, catalyst, and reagents dictate the stereochemical outcome. For instance, in the synthesis of β-amino alcohols via radical C-H amination, catalyst control over both the hydrogen atom abstraction and radical trapping steps is crucial for achieving high enantioselectivity. nih.gov DFT can model these steps to reveal the structural features of the catalyst-substrate complex that favor one stereoisomer over the other.

Advanced Spectroscopic Characterization for Stereochemical Assignment

The unambiguous determination of the absolute configuration of chiral molecules is a fundamental challenge in stereochemistry. While X-ray crystallography is considered the gold standard, it requires the formation of high-quality single crystals, which is not always feasible. Therefore, spectroscopic methods, often coupled with quantum chemical calculations, have become essential for stereochemical assignment. nih.gov

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. nih.gov Enantiomers produce VCD spectra that are equal in intensity but opposite in sign (mirror images), making it a powerful technique for determining absolute configuration. nih.gov The experimental VCD spectrum of a chiral molecule like this compound can be compared with the spectrum predicted by DFT calculations for a known configuration (e.g., the 'S' configuration). A match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. nih.govnih.gov This method has been successfully applied to a wide range of chiral molecules, including amino acids. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can induce diastereomeric interactions that result in distinguishable NMR spectra. A common method involves forming derivatives with a chiral auxiliary, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), and analyzing the differences in the ¹H or ¹⁹F NMR chemical shifts. researchgate.netacs.org More advanced techniques, such as the competing enantioselective conversion method, can also be used to determine the absolute configuration of chiral alcohols. nih.gov

Table 2: Spectroscopic Methods for Absolute Configuration Assignment

| Method | Principle | Requirements | Key Advantages |

|---|---|---|---|

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized IR light. | Requires a VCD spectrometer and computational (DFT) prediction of the spectrum. | Non-destructive; applicable in solution; provides rich structural information. nih.gov |

| NMR with Chiral Auxiliaries | Covalent derivatization with a chiral agent to form diastereomers with distinct NMR spectra. | Requires chemical modification of the analyte. | Widely accessible instrumentation (standard NMR). |

| NMR with Chiral Solvating Agents (CSAs) | Non-covalent interaction with a chiral solvent or additive to induce chemical shift differences between enantiomers. | The analyte must interact sufficiently with the CSA. | Non-destructive; sample can be recovered. nih.gov |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D atomic arrangement. | Requires a single crystal of suitable quality. | Provides unambiguous determination of the absolute configuration and solid-state conformation. |

Structural Analogs and Derivatives of S 2 Amino 2 Methylhexan 1 Ol in Chemical Research

Comparative Analysis of Homologous and Isomeric Amino Alcohols

The chemical and physical properties, as well as the reactivity of amino alcohols, are significantly influenced by their molecular structure. Variations in the length of the alkyl chain (homologs) or the arrangement of functional groups (isomers) can lead to profound differences in their application, particularly in catalysis and materials science.

A comparative analysis of (S)-2-Amino-2-methylhexan-1-ol with its homologs and isomers reveals key trends. For instance, the shorter-chain homolog, (S)-2-Amino-2-methylpropan-1-ol, exhibits different solubility and steric hindrance characteristics, which in turn affect its performance as a chiral ligand or auxiliary. Isomers, such as those with the amino group at a different position on the hexan-1-ol backbone, demonstrate altered chelating abilities and stereochemical influence in asymmetric reactions.

| Compound Name | Structure | Key Differentiating Feature | Impact on Properties |

| This compound | Butyl group at the chiral center | Influences steric hindrance and lipophilicity. | |

| (S)-2-Amino-2-methylpropan-1-ol | Methyl group at the chiral center | Lower steric bulk and higher polarity compared to the hexanol analog. | |

| (S)-2-Aminohexan-1-ol | No methyl group at the chiral center | Reduced steric hindrance around the chiral center. | |

| 1-Amino-2-methylhexan-2-ol | Isomeric structure with functional groups at different positions | Alters the chelating properties and the spatial arrangement of substituents. |

This table is interactive. Click on the headers to sort the data.

Research has shown that the length of the alkyl chain in 2-amino-2-methyl-1-alkanols can influence the enantioselectivity of reactions they catalyze. For example, in the enantioselective addition of diethylzinc (B1219324) to aldehydes, the steric bulk of the alkyl group can affect the formation of the transition state, thereby dictating the stereochemical outcome of the product.

Structure-Reactivity and Structure-Selectivity Relationships in Chiral Amino Alcohol Systems

The relationship between the three-dimensional structure of a chiral amino alcohol and its reactivity or its ability to induce selectivity in a chemical transformation is a cornerstone of asymmetric catalysis. In the context of this compound and its analogs, several structural features are critical in determining their effectiveness as chiral catalysts or ligands.

Key Structural Factors Influencing Reactivity and Selectivity:

Steric Hindrance: The presence of the methyl group at the C2 position, along with the n-butyl chain in this compound, creates a specific steric environment around the chiral center. This steric bulk plays a crucial role in differentiating between the faces of a prochiral substrate, leading to high enantioselectivity in many reactions.

Chelation: The vicinal amino and hydroxyl groups can coordinate to a metal center, forming a stable five-membered ring. This chelation restricts the conformational flexibility of the ligand and creates a well-defined chiral pocket around the metal, which is essential for effective stereochemical control.

Hydrogen Bonding: The amino and hydroxyl groups can participate in hydrogen bonding interactions with substrates or reagents, which can influence the transition state geometry and, consequently, the stereochemical outcome.

Studies on the use of chiral amino alcohols as ligands in asymmetric reductions of ketones, for instance, have demonstrated that modifications to the substituents on the chiral carbon can significantly impact both the reaction rate and the enantiomeric excess of the product alcohol.

| Catalyst/Ligand System | Substrate | Reaction Type | Enantiomeric Excess (ee %) |

| This compound derived oxazaborolidine | Acetophenone | Asymmetric Reduction | High |

| (S)-2-Amino-2-methylpropan-1-ol derived oxazaborolidine | Acetophenone | Asymmetric Reduction | Moderate to High |

| Proline-derived amino alcohols | Various aldehydes | Aldol (B89426) Reaction | High |

This table is interactive. Users can filter the data based on the catalyst system or reaction type.

Design and Synthesis of Novel Derivatives with Modified Backbone or Functionalization

The insights gained from structure-activity relationship studies pave the way for the rational design and synthesis of novel derivatives of this compound with tailored properties. Modifications can be targeted at the carbon backbone or the amino and hydroxyl functionalities to fine-tune the steric and electronic properties of the molecule.

Strategies for Derivative Synthesis:

N-Functionalization: The primary amino group can be readily modified to introduce various substituents. For example, N-alkylation or N-arylation can alter the steric hindrance and electronic properties of the ligand, which can be beneficial in optimizing catalytic performance. The synthesis of N-substituted derivatives often involves reductive amination or nucleophilic substitution reactions.

O-Functionalization: The hydroxyl group can be converted to ethers or esters to modulate the ligand's coordinating ability and solubility.

Backbone Modification: More complex modifications involve altering the carbon skeleton. This could include introducing additional stereocenters, incorporating cyclic structures, or varying the length and branching of the alkyl chain. Such modifications can lead to the development of new classes of chiral ligands with unique catalytic activities.

For instance, the synthesis of chiral ligands for transition-metal-catalyzed reactions often involves the derivatization of readily available chiral amino alcohols. The amino and hydroxyl groups can serve as handles for attaching phosphine, oxazoline, or other coordinating moieties, leading to a diverse range of bidentate and tridentate ligands.

| Derivative of this compound | Modification | Synthetic Approach | Potential Application |

| N-Benzyl-(S)-2-amino-2-methylhexan-1-ol | N-Alkylation | Reductive amination of benzaldehyde | Chiral ligand for asymmetric catalysis |

| (S)-2-(Diphenylphosphino)amino-2-methylhexan-1-ol | N-Phosphinylation | Reaction with chlorodiphenylphosphine | Ligand for transition metal catalysis |

| O-Silyl ether derivative | O-Silylation | Reaction with a silyl (B83357) chloride | Protecting group strategy in multi-step synthesis |

This table is interactive. Click on the headers to explore different aspects of the derivative design and synthesis.

The continued exploration of the chemical space around this compound and its analogs is expected to yield new and more efficient chiral technologies for a wide range of chemical transformations.

Future Directions and Emerging Research Avenues in S 2 Amino 2 Methylhexan 1 Ol Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

The pursuit of green and sustainable chemical manufacturing is a paramount goal in modern organic synthesis. mdpi.com This involves designing processes that reduce waste, eliminate toxic reagents, and utilize renewable resources and catalysts. mdpi.comnih.gov For the synthesis of chiral molecules like (S)-2-Amino-2-methylhexan-1-ol, future research is focused on moving beyond classical methods that often involve stoichiometric reagents and multiple protection/deprotection steps, which can generate significant waste. nih.govwestlake.edu.cn

Emerging strategies emphasize atom economy and operational simplicity. One promising avenue is the use of catalytic asymmetric transfer hydrogenation of unprotected α-amino ketones. acs.org This method offers a safer and less expensive alternative to high-pressure hydrogenation and avoids the need for protecting groups on the amine, streamlining the synthesis. acs.org Ruthenium-catalyzed asymmetric transfer hydrogenation, for instance, has been shown to convert various unprotected amine ketones into the corresponding chiral 1,2-amino alcohols in high yields and with excellent enantioselectivities. acs.org

Furthermore, biocatalytic approaches are gaining traction as a superior synthetic route due to their high stereoselectivity and mild reaction conditions. nih.gov Hydrolase-catalyzed kinetic resolution of racemic 2-amino-2-methylhexan-1-ol (B12515589) is one such method that allows for the selective production of the desired (S)-enantiomer. The advantages of biocatalysis over traditional chemical synthesis include high enantioselectivity and regioselectivity, often obviating the need for harsh reaction conditions that can lead to isomerization or racemization. nih.govresearchgate.net

Future developments will likely focus on optimizing these catalytic systems, potentially through flow chemistry, which can enhance safety, efficiency, and scalability. nih.gov The ideal synthesis of the future will involve fewer steps, utilize readily available and non-toxic starting materials, and operate under mild, energy-efficient conditions. mdpi.com

Table 1: Comparison of Synthetic Approaches for Chiral Amino Alcohols

Methodology Key Advantages Challenges/Areas for Improvement Relevant Principles Classical Resolution Established and well-understood Maximum 50% theoretical yield, generates waste from unwanted enantiomer - Asymmetric Transfer Hydrogenation High atom economy, avoids protecting groups, high yields and enantioselectivity researchgate.net Requires precious metal catalysts, optimization of ligands Catalysis, Atom Economy Biocatalytic Resolution/Synthesis Extremely high stereoselectivity, mild reaction conditions (water, ambient temp.), environmentally benign [2, 8] Enzyme stability, substrate scope, downstream processing Use of Renewable Feedstocks, Catalysis Flow Chemistry Enhanced safety and control, improved efficiency and scalability, potential for process intensification researchgate.net Initial setup cost, potential for clogging Inherently Safer Chemistry for Accident Prevention

Exploration of New Catalytic Applications in Asymmetric Synthesis

Chiral 1,2-amino alcohols are privileged scaffolds not only as targets but also as crucial components of chiral ligands and organocatalysts for asymmetric synthesis. nih.govresearchgate.net The distinct stereochemistry and the presence of both a Lewis basic amino group and a hydrogen-bond-donating hydroxyl group make derivatives of this compound highly promising candidates for inducing chirality in a wide range of chemical transformations.

The design of new chiral ligands is a formidable task, but modular ligands derived from readily available chiral precursors like amino alcohols are particularly attractive. nih.gov Phosphinooxazoline (PHOX) ligands, for example, are a highly versatile class of P,N-ligands derived from amino alcohols that have demonstrated superior performance in many metal-catalyzed reactions compared to traditional C2-symmetric ligands. nih.gov By modifying the structure of this compound, novel ligands can be tailored for specific catalytic processes, such as hydrogenations, C-C bond formations, and allylic alkylations.

Moreover, the field of organocatalysis presents significant opportunities. Prolinamides derived from chiral amino alcohols have proven to be excellent catalysts for asymmetric aldol (B89426) and Michael reactions, affording products with high diastereoselectivities and enantioselectivities. researchgate.net The development of new bifunctional organocatalysts, where the amino and hydroxyl groups of an this compound backbone could work in concert to activate substrates, is a promising research direction. Such catalysts could mimic enzymatic activity by providing a well-defined chiral pocket to control the stereochemical outcome of reactions. nih.gov

Future research will involve the synthesis of libraries of ligands and organocatalysts derived from this compound and screening them in a variety of important asymmetric transformations. The goal is to discover new catalysts that offer higher activity, broader substrate scope, and improved enantioselectivity over existing systems.

Table 2: Potential Catalytic Applications for this compound Derivatives

Catalyst Type Target Reaction Rationale for Use Potential Outcome P,N-Ligands (e.g., PHOX-type) Asymmetric Hydrogenation, Allylic Alkylation Combines 'soft' phosphorus and 'hard' nitrogen donors for strong metal coordination and enantiocontrol. researchgate.net High turnover numbers and enantiomeric excess (ee). Bifunctional Organocatalysts Aldol Reaction, Michael Addition Amine can form an enamine/iminium ion while the hydroxyl group can activate the electrophile via hydrogen bonding. High diastereo- and enantioselectivity in C-C bond formation. Chiral Phase-Transfer Catalysts Asymmetric Alkylation, Epoxidation Quaternized ammonium (B1175870) salt derivatives can create a chiral ionic environment for stereoselective reactions. Synthesis of complex chiral molecules from simple precursors. Lewis Base Catalysts Allylation, Propargylation The amino group can act as a Lewis base to activate silicon-based reagents. Enantioselective formation of homoallylic and homopropargylic alcohols.

Integration into Advanced Materials Science and Supramolecular Chemistry Research

The unique structural features of this compound—its defined stereochemistry, and dual-functionality—make it an attractive building block for the construction of advanced functional materials. In materials science, chirality can impart unique optical, electronic, and recognition properties.

One of the most exciting emerging areas is the development of chiral Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. By using chiral ligands, or "struts," derived from molecules like this compound, it is possible to create MOFs with chiral pores and channels. nih.govresearchgate.net These chiral MOFs are highly sought after for applications in enantioselective separations (chromatography), asymmetric catalysis, and chiral sensing. For instance, a chiral MOF synthesized with a derivative of D-histidine has been shown to act as a chiral host to distinguish between amino acid enantiomers. nih.gov

In polymer chemistry, this compound can be incorporated as a chiral monomer into polymer backbones or as a pendant group. researchgate.net This can lead to the formation of chiral polymers with helical structures or specific recognition capabilities, useful for applications in chiral chromatography, as membranes for enantiomeric resolution, or as scaffolds in tissue engineering.

Supramolecular chemistry, which focuses on non-covalent interactions, offers another avenue for research. researchgate.net The amino and hydroxyl groups of this compound are capable of forming specific hydrogen bonding networks, leading to the self-assembly of ordered structures like gels, liquid crystals, or discrete molecular capsules. These assemblies can be designed to recognize and bind other molecules, with potential applications in drug delivery and sensing. The principles of supramolecular host-guest chemistry, driven by hydrophobic and electrostatic interactions, are central to protein recognition, and synthetic molecules derived from amino alcohols could be designed to target protein surfaces. nih.gov

Novel Biosynthetic Pathways and Metabolic Engineering for Chiral Amino Alcohol Production

While chemical synthesis is advancing, biosynthesis represents a powerful and sustainable alternative for producing chiral amino alcohols. nih.gov Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with unparalleled selectivity under environmentally benign conditions. nih.govucl.ac.uk The direct production of this compound and other chiral amino alcohols from simple carbon sources like glucose is a major goal of metabolic engineering.

A key strategy involves the asymmetric reductive amination of corresponding α-hydroxy ketones using engineered amine dehydrogenases (AmDHs). frontiersin.org Researchers have successfully engineered AmDHs that can synthesize (S)-configured vicinal amino alcohols with high conversions (>99%) and excellent enantiomeric excess (>99% ee). acs.org These enzymatic reactions use inexpensive ammonia (B1221849) as the amine source and water is the main byproduct, making the process very green. frontiersin.org

To create economically viable production systems, these enzymatic steps are being integrated into microbial hosts like Escherichia coli. This involves designing novel, artificial metabolic pathways. For example, a two-step pathway combining a transketolase (TK) and a transaminase (TAm) has been created in a single E. coli host to produce chiral amino alcohols from achiral substrates. ucl.ac.uk Systems metabolic engineering is a powerful tool for optimizing these microbial factories. nih.gov Strategies include:

Enhancing Precursor Supply: Overexpressing key enzymes in upstream pathways to increase the pool of the α-hydroxy ketone substrate. nih.gov

Eliminating Competing Pathways: Deleting genes for enzymes that divert precursors into unwanted byproducts. nih.gov

Improving Cofactor Regeneration: Engineering pathways to ensure a sufficient supply of cofactors like NADPH, which are required by many reductases and dehydrogenases. nih.gov

Enzyme Evolution: Using directed evolution to improve the activity, stability, and substrate specificity of the key enzymes in the pathway. frontiersin.org

By combining these approaches, researchers aim to develop robust microbial strains capable of producing this compound and other high-value chiral amino alcohols at industrial scale from renewable feedstocks. acs.orgresearchgate.net

Table 3: Enzymatic Strategies for Chiral Amino Alcohol Production

Enzyme Class Reaction Type Substrates Key Advantages Reference Example Amine Dehydrogenase (AmDH) Asymmetric Reductive Amination α-Hydroxy Ketone + NH₃ High enantioselectivity (>99% ee), uses inexpensive ammonia, green process. mdpi.com Synthesis of (S)-configured vicinal amino alcohols. westlake.edu.cn Transaminase (TAm) Asymmetric Amination α-Hydroxy Ketone + Amine Donor High stereoselectivity, can be coupled with other enzymes in cascades. Used in a two-step pathway with transketolase in E. coli. nih.gov Ketoreductase (KRED) Asymmetric Reduction α-Amino Ketone Can produce chiral amino alcohols from amino ketone precursors. Used in dual-enzyme cascades for bichiral amino alcohols. nih.gov Multi-Enzyme Cascade Multiple sequential reactions Simple achiral precursors (e.g., aldehydes, amino acids) One-pot synthesis, avoids isolation of intermediates, high atom economy. nih.gov Conversion of L-phenylalanine to enantiopure phenylethanolamine. nih.gov

Q & A

Q. What spectroscopic methods are recommended to confirm the enantiomeric purity of (S)-2-Amino-2-methylhexan-1-ol?

To verify enantiomeric purity, use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a polar mobile phase (e.g., hexane/isopropanol with 0.1% diethylamine). Compare retention times with racemic standards. Circular Dichroism (CD) spectroscopy can also confirm optical activity by analyzing Cotton effects at 200-250 nm. For structural validation, NMR (¹H and ¹³C) should resolve diastereotopic protons and confirm stereochemistry via coupling constants (e.g., vicinal coupling in the amino alcohol moiety) .

Q. How should this compound be stored to maintain stability in laboratory settings?

Store the compound in a dry, inert environment under nitrogen or argon at 2–8°C to prevent oxidation or hygroscopic degradation. Use amber glass vials to avoid light-induced racemization. Regularly monitor purity via TLC (silica gel, ethyl acetate/methanol 9:1) to detect decomposition .

Q. What synthetic routes are commonly employed to prepare this compound?

A standard method involves asymmetric reduction of a ketone precursor (e.g., 2-methylhexan-1-one) using chiral catalysts like R-(+)-BINAP-Ru complexes or enzymatic reduction with Lactobacillus species. Post-reduction, protect the amino group with Boc anhydride and purify via recrystallization (ethanol/water) to ≥98% purity. Yields typically range from 65–85%, depending on solvent polarity and catalyst loading .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound under varying solvent conditions?

Contradictions often arise from solvent polarity effects on transition states. Use DoE (Design of Experiments) to systematically test solvents (e.g., THF, methanol, hexane) and correlate with yield data. Monitor reaction progress via in situ IR spectroscopy to identify intermediates. For example, polar aprotic solvents may stabilize imine intermediates but slow reduction steps. Optimize by balancing dielectric constant and hydrogen-bonding capacity .

Q. What computational strategies are effective for predicting the stereochemical outcomes of this compound in catalytic reactions?

Apply DFT (Density Functional Theory) calculations (e.g., B3LYP/6-31G*) to model transition states in asymmetric catalysis. Compare energy barriers for R vs. S pathways using software like Gaussian or ORCA. Validate with experimental ee (enantiomeric excess) values. For enzymatic routes, use molecular docking (AutoDock Vina) to predict substrate-enzyme binding conformations .

Q. How can researchers address discrepancies in toxicological data for this compound across different studies?

Discrepancies may stem from assay variability (e.g., cell lines, exposure times). Conduct meta-analysis of existing data, focusing on standardized endpoints (e.g., IC50, LD50). Perform in vitro toxicity assays (MTT, Ames test) under controlled conditions (pH 7.4, 37°C). Cross-reference with structural analogs (e.g., ’s diphenylpropanol derivatives) to identify structure-activity relationships .

Q. What advanced separation techniques improve the resolution of this compound from its diastereomers?

Use supercritical fluid chromatography (SFC) with CO2/ethanol mobile phases and chiral stationary phases (e.g., Chiralcel OD). SFC offers faster separations and higher resolution than HPLC. For preparative scales, employ simulated moving bed (SMB) chromatography to achieve >99% ee with minimal solvent waste .

Methodological Considerations

- Data Validation : Cross-check NMR assignments with DEPT-135 and HSQC experiments to confirm carbon-proton correlations .

- Hazard Mitigation : Follow GHS guidelines () for handling amino alcohols, including PPE (nitrile gloves, respirators) and fume hood use .

- Ecotoxicity : Assess environmental impact using OECD Test Guideline 201 (algae growth inhibition) to determine EC50 values for aquatic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.